Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H23ClN2O2 and a molecular weight of 262.78 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate is a complex organic compound. Piperazine derivatives are known to interact with various biological targets, including neurotransmitter receptors and ion channels .
Mode of Action
Piperazine derivatives often act as ligands, binding to specific receptors or channels and modulating their activity . The chloropropyl group may enhance the lipophilicity of the compound, potentially influencing its interaction with targets .
Biochemical Pathways
Piperazine derivatives can influence various pathways depending on their specific targets .
Pharmacokinetics
The compound’s pharmacokinetic properties would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups .
Result of Action
The effects would depend on the specific targets and pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 1-bromo-3-chloropropane under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted piperazines depending on the nucleophile used.
Oxidation and reduction: Products vary based on the specific oxidizing or reducing agent and conditions.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is employed in the study of piperazine derivatives’ biological activities, including their potential as antimicrobial and anticancer agents.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl piperazine-1-carboxylate: A precursor in the synthesis of tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate.
1-Boc-piperazine: Another piperazine derivative used in similar applications.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives . Its ability to undergo various nucleophilic substitutions makes it a versatile intermediate in chemical synthesis .
Properties
IUPAC Name |
tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYNLXXXMXAVKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696537 | |
Record name | tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165530-45-0 | |
Record name | 1,1-Dimethylethyl 4-(3-chloropropyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165530-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is the role of Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate in the synthesis of Fluphenazine Hydrochloride?
A1: this compound serves as a crucial intermediate in the synthesis of Fluphenazine Hydrochloride. The compound is synthesized through a nucleophilic substitution reaction between readily available starting materials, tert-butyl piperazine-1-carboxylate and 1-bromo-3-chloropropane []. This intermediate then undergoes further reactions, including N-alkylation with 2-(trifluoromethyl)-10H-phenothiazine, deprotection, and N-alkylation with chloroethanol, ultimately yielding Fluphenazine Hydrochloride.
Q2: Were there any challenges encountered during the synthesis using this compound?
A2: Yes, during the synthesis utilizing this compound, an unidentified impurity was detected []. This impurity was subsequently isolated and characterized using spectral analysis. The identification and characterization of this impurity highlight the importance of rigorous quality control in synthetic chemistry, especially in the context of pharmaceutical development.
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